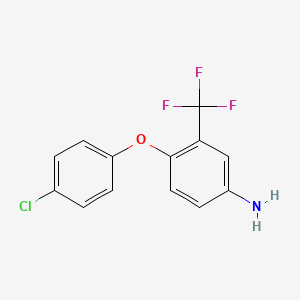

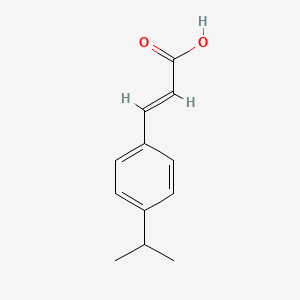

6-碘-8-甲基-4-氧代-1,4-二氢喹啉-3-甲酸

描述

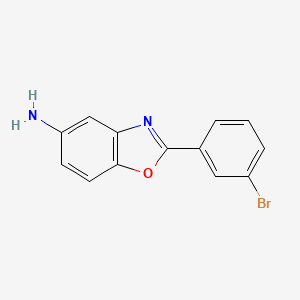

The compound "6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structure of quinolones typically includes a 1,4-dihydroquinoline-3-carboxylic acid core, which can be modified at various positions to enhance antibacterial activity and pharmacokinetic properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves modifications to the quinoline ring to improve their antibacterial properties. For instance, the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has been explored to enhance these properties . Another method includes the reaction of acyl- and aroylpyruvic acids with amines to form 2-substituted tetrahydroquinoline carboxylic acids . Additionally, a convenient method for preparing hydroxyisoquinoline carboxylic acid derivatives involves aminolysis, esterification, and Dieckmann condensation . The formation of dihydroquinoline carboxylic acid derivatives can also be achieved by reacting methyl arylaminoacrylates with hydrogen iodide, which proceeds efficiently in alcoholic solvents .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their antibacterial activity. The presence of a carboxylic acid group at the 3-position of the quinoline ring is essential for activity, and various substitutions at other positions can modulate the spectrum and potency of the antibacterial effect. For example, the introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position has been shown to result in compounds with significant antibacterial activity .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions that are important for their biological activity. The introduction of substituents can be achieved through different synthetic routes, each with its own set of reactions. For example, the reaction of acyl- and aroylpyruvic acids with amines to form tetrahydroquinoline derivatives involves a cyclization step . The Dieckmann condensation is another reaction used in the synthesis of hydroxyisoquinoline derivatives . The use of hydrogen iodide to form dihydroquinoline derivatives demonstrates the role of acids in facilitating cyclization reactions in the presence of suitable solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the presence of a methyl group at the 8-position and an iodo group at the 6-position in the compound of interest could potentially affect its lipophilicity, which is an important factor for cellular permeability and drug distribution .

科学研究应用

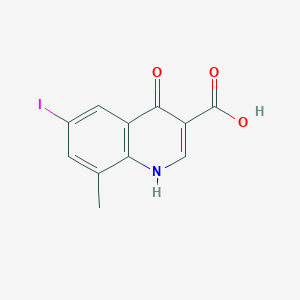

SPECT 示踪剂研究

6-碘-8-甲基-4-氧代-1,4-二氢喹啉-3-甲酸已被研究其在 SPECT(单光子发射计算机断层扫描)示踪剂研究中的潜力。杜蒙和斯莱格斯 (1996) 的研究重点是合成一种相关化合物 [77Br] 5,7-二溴-4-氧代-1,4-二氢喹啉-2-甲酸,用于研究人脑中的 NMDA 受体。他们使用了一种非同位素亲核卤素交换方法,从一种密切相关的碘和溴代化合物开始 (杜蒙和斯莱格斯,1996)。

抗菌剂合成

6-碘衍生物也是抗菌剂合成中的一个关注点。研究重点是合成各种喹啉衍生物,这些衍生物表现出显着的抗菌活性。例如,宫本等人(1990 年)探索了取代的 1,4-二氢-8-甲基-4-氧代喹啉-3-甲酸的合成和抗菌活性,注意到它们对革兰氏阳性和革兰氏阴性细菌均具有有效的活性 (宫本等人,1990)。

抗癌研究

喹啉衍生物在抗癌研究中的作用也引起了极大的兴趣。加伯等人(2021 年)合成了新的喹啉衍生物,并测试了它们对乳腺癌 MCF-7 细胞系的抗癌作用,发现一些化合物显示出显着的抗癌活性 (加伯等人,2021)。

晶体结构中的卤素键合

还对具有卤素键合的喹诺酮化合物的晶体结构进行了研究。鲍尔等人(2009 年)研究了三种喹诺酮化合物,包括 1-乙基-6-碘-4-氧代-1,4-二氢喹啉-3-甲酸乙酯,并探讨了这些结构中的卤素键合相互作用如何影响它们的分子和晶体学性质 (鲍尔、米利奇和莫德里奇,2009)。

水解和合成研究

该化合物一直是与水解和合成相关的研究的主题。Basafa 等人(2021 年)研究了类似的 2-氨基-1-甲基-4-氧代-1,4-二氢喹啉-3-腈化合物中腈部分的水解,提供了对这些化合物在不同条件下的化学行为和性质的见解 (Basafa 等人,2021)。

安全和危害

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent or respond to exposure.

属性

IUPAC Name |

6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXLWRIYLRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352764 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

773865-48-8 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)